n-nitro-1h-imidazol-2-amine
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Overview
Description
N-(1H-imidazol-2-yl)nitramide: is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-yl)nitramide typically involves the reaction of imidazole derivatives with nitramide precursors. One common method involves the nitration of imidazole using nitric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of N-(1H-imidazol-2-yl)nitramide may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: N-(1H-imidazol-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitramide group to an amine group.
Substitution: The nitramide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazole amines.
Substitution: Imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(1H-imidazol-2-yl)nitramide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Medicine: N-(1H-imidazol-2-yl)nitramide has shown promise in preclinical studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a potential candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)nitramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Similar to imidazole but with an additional fused benzene ring.
Thiazole: Contains a sulfur atom in place of one of the nitrogen atoms in imidazole.
Uniqueness: N-(1H-imidazol-2-yl)nitramide is unique due to the presence of the nitramide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other imidazole derivatives may not be suitable.
Properties
IUPAC Name |
N-(1H-imidazol-2-yl)nitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHZLMMXKXYPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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